molecular formula C26H42N8O8S B14770372 Biotinoyl tripeptide-1 Acetate

Biotinoyl tripeptide-1 Acetate

Cat. No.: B14770372
M. Wt: 626.7 g/mol
InChI Key: KETJBCHSHGDMCF-HOJFDESISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Biotinoyl tripeptide-1 acetate is synthesized through a chemical reaction between biotin and tripeptide-1. The process involves the conjugation of biotin to the tripeptide, resulting in a compound with a molecular weight of 566.7 g/mol . The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The compound is then formulated into various cosmetic products, such as shampoos, conditioners, and serums, at concentrations ranging from 1% to 3% .

Chemical Reactions Analysis

Types of Reactions: Biotinoyl tripeptide-1 acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Properties

Molecular Formula

C26H42N8O8S

Molecular Weight

626.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;acetic acid

InChI

InChI=1S/C24H38N8O6S.C2H4O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;1-2(3)4/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);1H3,(H,3,4)/t15-,16-,17-,18-,21-;/m0./s1

InChI Key

KETJBCHSHGDMCF-HOJFDESISA-N

Isomeric SMILES

CC(=O)O.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2

Canonical SMILES

CC(=O)O.C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2

Origin of Product

United States

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